(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be easily detected by UV spectroscopy, making it a valuable tool in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of Fmoc-protected amino acids involves similar synthetic routes but with optimizations for large-scale operations. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the free amino acid.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group.
Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.
N-Hydroxysuccinimide (NHS): Often used in combination with DCC to activate carboxylic acids for coupling.
Major Products Formed
Deprotected Amino Acid: Formed after the removal of the Fmoc group.
Peptides: Formed through coupling reactions with other amino acids or peptide fragments.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid is primarily used in the synthesis of peptides. Its stability and ease of removal make it an ideal protecting group for amino acids during peptide synthesis.
Biology
In biological research, peptides synthesized using Fmoc-protected amino acids are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can be used as probes or inhibitors in various biochemical assays.
Medicine
In medicine, peptides synthesized from ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid are used in the development of peptide-based drugs. These drugs can target specific proteins or receptors, offering a high degree of specificity and reduced side effects compared to small molecule drugs.
Industry
In the pharmaceutical industry, Fmoc-protected amino acids are used in the large-scale synthesis of therapeutic peptides. These peptides are used in various treatments, including cancer therapy, hormone replacement, and antimicrobial treatments.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form the desired peptide.
Comparison with Similar Compounds
Similar Compounds
Boc-Protected Amino Acids: Use tert-butyloxycarbonyl (Boc) as the protecting group. Boc groups are removed under acidic conditions, whereas Fmoc groups are removed under basic conditions.
Cbz-Protected Amino Acids: Use benzyloxycarbonyl (Cbz) as the protecting group. Cbz groups are removed by hydrogenation.
Uniqueness
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyanopropanoic acid is unique due to the stability of the Fmoc group under acidic conditions and its ease of removal under basic conditions. This allows for greater flexibility in peptide synthesis, as the protecting group can be removed without affecting other functional groups in the molecule.
Properties
IUPAC Name |
(2R)-3-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9,11H2,(H,21,24)(H,22,23)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSOTHAUCCEZLI-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.